![molecular formula C16H22N2O4S B2626678 N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide CAS No. 1427692-34-9](/img/structure/B2626678.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a widely used research tool in neuroscience to study synaptic transmission and plasticity.
Mécanisme D'action
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing glutamate from binding. This blocks the transmission of excitatory signals between neurons, which leads to a decrease in synaptic transmission and plasticity. The ionotropic glutamate receptor is involved in various physiological processes such as learning and memory, neuronal development, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can block the induction of long-term potentiation (LTP), which is a process that underlies learning and memory. It can also reduce the frequency and amplitude of excitatory postsynaptic potentials (EPSPs), which are the signals that transmit information between neurons. This compound has been shown to have anticonvulsant effects in animal models of epilepsy. It can also protect neurons from excitotoxicity, which is a process that leads to neuronal death in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide has several advantages as a research tool. It is a potent and selective antagonist of the ionotropic glutamate receptor, which allows researchers to study the role of glutamate in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations. It can have off-target effects on other neurotransmitter receptors, which can complicate the interpretation of results. It can also have variable effects depending on the experimental conditions and the type of neuron being studied.
Orientations Futures
There are several future directions for research involving N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide. One direction is to investigate the role of glutamate in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound can be used to study the mechanisms of excitotoxicity and neuronal death in these disorders. Another direction is to develop new and more selective antagonists of the ionotropic glutamate receptor. These compounds could be used to study the specific subtypes of the receptor and their roles in different physiological processes. Finally, this compound can be used in combination with other research tools such as optogenetics and calcium imaging to study the complex interactions between neurons and synapses.
Méthodes De Synthèse
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide can be synthesized using a multi-step process from commercially available starting materials. The synthesis involves the reaction of 2-cyclohexen-1-one with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then converted to a sulfonamide using p-toluenesulfonyl chloride and triethylamine. The nitro group is introduced using nitric acid, and the final product is obtained by methylation of the remaining phenolic hydroxyl group with dimethyl sulfate.
Applications De Recherche Scientifique
N-[2-(cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide is a potent and selective antagonist of the ionotropic glutamate receptor, which is the most abundant excitatory neurotransmitter receptor in the brain. It is widely used in neuroscience research to study synaptic transmission and plasticity. This compound can block the transmission of excitatory signals between neurons, which allows researchers to investigate the role of glutamate in various physiological and pathological conditions. This compound has been used to study the mechanisms of learning and memory, epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3,4-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-12-10-15(11-16(13(12)2)18(19)20)23(21,22)17-9-8-14-6-4-3-5-7-14/h6,10-11,17H,3-5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGCSGMLVKPYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B2626601.png)
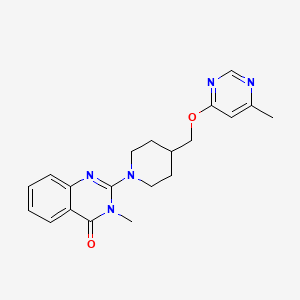
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2626603.png)
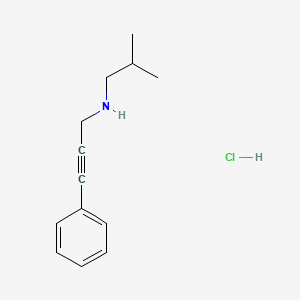

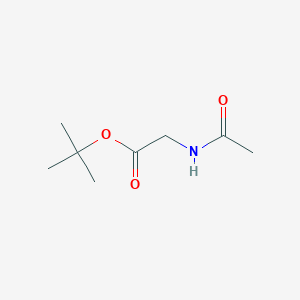
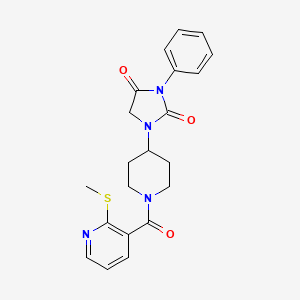
![1-[(3Ar,6aS)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2626613.png)
![(NZ)-4-methyl-N-[(4E)-2,3,5,6-tetrachloro-4-(4-methylphenyl)sulfonyliminocyclohex-2-en-1-ylidene]benzenesulfonamide](/img/structure/B2626614.png)
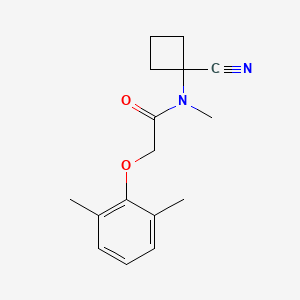
![N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2626617.png)
